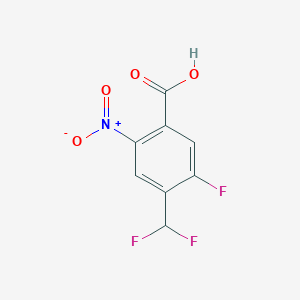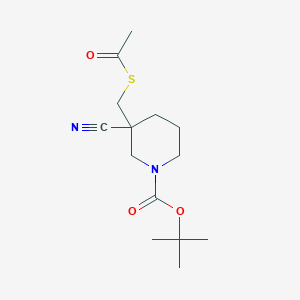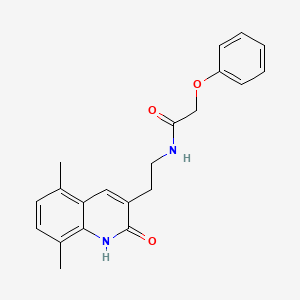
3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyloxyphenyl group, an oxadiazole ring, and a quinolinone moiety, which contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are utilized to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities .
Aplicaciones Científicas De Investigación
3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to the suppression of cancer cell proliferation. The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling cascades that promote cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: This compound shares the benzyloxyphenyl group but differs in the presence of a pyrazole ring instead of an oxadiazole ring.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activities but have a different core structure compared to the quinolinone moiety.
Uniqueness
The uniqueness of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one lies in its combination of structural features that confer distinct chemical and biological properties. Its ability to inhibit EGFR kinase and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .
Propiedades
IUPAC Name |
3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-2-16-30-17-23(25(31)22-10-6-7-11-24(22)30)27-28-26(29-33-27)20-12-14-21(15-13-20)32-18-19-8-4-3-5-9-19/h3-15,17H,2,16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOMHCKLRBMNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2376781.png)

![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2376786.png)

![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2376789.png)


![Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate](/img/structure/B2376794.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2376795.png)
